molecular formula C40H70N2O18 B2696383 TCO-PEG12-NHS ester CAS No. 2185016-39-9

TCO-PEG12-NHS ester

Cat. No. B2696383
CAS RN: 2185016-39-9
M. Wt: 866.996
InChI Key: NVOXZBGFZZFRHC-OWOJBTEDSA-N
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Description

TCO-PEG12-NHS ester is a PEG-based PROTAC linker . It is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety .


Synthesis Analysis

TCO-PEG12-NHS ester is used in the synthesis of ADCs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of TCO-PEG12-NHS ester is 866.996 g/mol . The molecular formula is C40H70N2O18 . It contains a TCO moiety and a NHS ester .


Chemical Reactions Analysis

TCO-PEG12-NHS ester reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly specific and efficient .


Physical And Chemical Properties Analysis

TCO-PEG12-NHS ester is a water-soluble PEG linker . The PEG12 linear arm increases water solubility and decreases steric hindrance during ligation . The functional group is Trans-Cyclooctene (TCO)/NHS ester .

Mechanism of Action

Target of Action

TCO-PEG12-NHS ester is a water-soluble PEG linker that contains a TCO moiety and a NHS ester . The primary targets of TCO-PEG12-NHS ester are antibodies, proteins, and other primary amine-containing macromolecules . The compound is used to label these targets with a TCO moiety .

Mode of Action

TCO-PEG12-NHS ester interacts with its targets through a process known as inverse electron demand Diels-Alder cycloaddition reactions . The TCO moiety of the compound reacts with tetrazines via these reactions to form a stable dihydropyridazine linkage .

Biochemical Pathways

The biochemical pathways affected by TCO-PEG12-NHS ester are primarily related to the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .

Pharmacokinetics

It is known that the compound is water-soluble , which can impact its bioavailability. The compound’s solubility in DMSO, DCM, and DMF also suggests that it can be distributed in various biological environments.

Result of Action

The molecular and cellular effects of TCO-PEG12-NHS ester’s action primarily involve the selective degradation of target proteins in the case of PROTACs , and the delivery of cytotoxins to target cells in the case of ADCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCO-PEG12-NHS ester. For instance, the compound should be stored at -20°C, away from moisture and light . These conditions help maintain the stability of the compound and ensure its effective performance in biological systems .

Future Directions

The future directions of TCO-PEG12-NHS ester involve its use in drug delivery . It can be used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety . This makes it a promising tool for the development of new therapeutics .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOXZBGFZZFRHC-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H70N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCO-PEG12-NHS ester

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